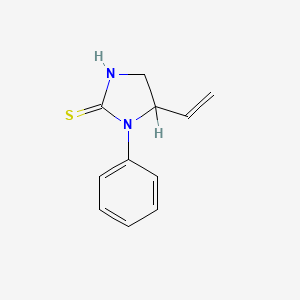

1-Phenyl-5-vinyl-2-imidazolidinethione

描述

Structure

3D Structure

属性

CAS 编号 |

99257-84-8 |

|---|---|

分子式 |

C11H12N2S |

分子量 |

204.29 g/mol |

IUPAC 名称 |

5-ethenyl-1-phenylimidazolidine-2-thione |

InChI |

InChI=1S/C11H12N2S/c1-2-9-8-12-11(14)13(9)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,14) |

InChI 键 |

KCIBBPZXWXFUMX-UHFFFAOYSA-N |

SMILES |

C=CC1CNC(=S)N1C2=CC=CC=C2 |

规范 SMILES |

C=CC1CNC(=S)N1C2=CC=CC=C2 |

同义词 |

1-phenyl-5-vinyl-2-imidazolidinethione PV-imidazolidine-thione |

产品来源 |

United States |

Synthetic Methodologies for 1 Phenyl 5 Vinyl 2 Imidazolidinethione and Its Analogues

Retrosynthetic Analysis of the 1-Phenyl-5-vinyl-2-imidazolidinethione Scaffold

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. youtube.comamazonaws.com Applying this strategy to this compound, the primary disconnections are within the core heterocyclic ring.

The most logical disconnections are the carbon-nitrogen bonds and the carbon-sulfur double bond of the thiourea (B124793) moiety. A key disconnection breaks the N1-C2 and N3-C2 bonds, conceptually leading back to a substituted 1,2-diamine and a thiocarbonyl source (e.g., thiophosgene (B130339) or a derivative). Another powerful disconnection involves breaking one of the C-N bonds within the ring, which points towards an intramolecular cyclization strategy. youtube.com This latter approach suggests a linear precursor containing all the necessary atoms, primed to form the ring. For instance, disconnecting the N1-C5 bond suggests a precursor like N-(2-amino-3-butenyl)-N'-phenylthiourea. A further disconnection involving a functional group interconversion (FGI) of the amine to a more stable precursor like a hydroxyl group leads to N-(2-hydroxy-3-butenyl)-N'-phenylthiourea, a precursor that can be cyclized to form the target molecule. youtube.comnih.gov This analysis forms the basis for the synthetic routes discussed below.

Classical Synthetic Routes to the Imidazolidinethione Core

Classical methods for forming the imidazolidinethione ring system have been well-established, typically relying on the cyclization of specifically designed linear precursors or the condensation of fundamental building blocks.

Cyclization Reactions of N-(2-hydroxy-3-butenyl)-N'-phenylthiourea and Related Precursors

A direct and specific synthesis for this compound (PVIZT) has been described involving the cyclization of its precursor, N-(2-hydroxy-3-butenyl)-N'-phenylthiourea. nih.gov This method represents a classic intramolecular cyclization approach, where a linear molecule is induced to form a ring. The synthesis begins with the reaction of 3,4-epoxy-1-butene with phenyl isothiocyanate to create an intermediate oxazolidine-2-thione, which is then treated with ammonia (B1221849) to open the ring and form the N-(2-hydroxy-3-butenyl)-N'-phenylthiourea precursor. The final step is the acid-catalyzed cyclization of this thiourea derivative, which yields this compound. nih.gov

Table 1: Synthesis of this compound via Precursor Cyclization

| Precursor | Reagent/Condition | Product | Ref. |

|---|---|---|---|

| N-(2-hydroxy-3-butenyl)-N'-phenylthiourea | Acid Catalyst | This compound | nih.gov |

Reaction of Suitable Precursors for Imidazolidine (B613845) Ring Formation

The imidazolidine core is traditionally synthesized through the condensation reaction of a 1,2-diamine with an aldehyde or ketone. wikipedia.orgrsc.org This reaction forms the five-membered ring containing two nitrogen atoms. To form the corresponding imidazolidinethione, the carbonyl source is replaced with a thiocarbonyl-containing reagent.

Common methods involve reacting a vicinal diamine with compounds such as carbon disulfide, thiophosgene, or isothiocyanates. google.com For example, 1,2-diaminoethane can react with allyl isothiocyanate in refluxing bromobenzene (B47551) to yield the parent 2-imidazolidinethione. google.com This general strategy allows for the synthesis of various substituted imidazolidinethiones by selecting appropriately substituted diamine and thiocarbonyl precursors.

Modern Catalytic Approaches for this compound Synthesis

Recent advancements in organic synthesis have introduced powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater substrate scope for the construction of heterocyclic scaffolds, including the imidazolidinone and imidazolidinethione cores.

Base-Catalyzed Intramolecular Hydroamidation Strategies for Imidazolidin-2-ones and Related Derivatives

A highly efficient, organocatalytic method for synthesizing imidazolidin-2-ones involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgnih.govacs.org This approach is noted for its excellent chemo- and regioselectivity, wide substrate scope, and remarkably mild reaction conditions, often proceeding at room temperature with very short reaction times. organic-chemistry.orgresearchgate.net The phosphazene base BEMP has been identified as a particularly active catalyst for this transformation, outperforming other organic bases like TBD. acs.orgorganic-chemistry.org While this research focuses on the synthesis of the oxygen-containing analogues (imidazolidin-2-ones), the underlying principle of base-mediated intramolecular hydroamination of an unsaturated urea (B33335) or thiourea derivative represents a potent modern strategy. mdpi.com The application of such catalysts to a suitably designed thiourea precursor could provide a direct and atom-economical route to this compound.

Table 2: Catalyst Performance in the Synthesis of Imidazolidin-2-ones from Propargylic Ureas

| Catalyst (mol %) | Solvent | Temperature (°C) | Time | Yield (%) | Ref. |

|---|---|---|---|---|---|

| BEMP (5) | CH₃CN | Room Temp | 1-16 h | ~99 | acs.orgorganic-chemistry.org |

| TBD (10) | CH₃CN | 100 | 1 h | ~99 | acs.org |

| None | CH₃CN | 100 | 24 h | No Reaction | acs.org |

Transition Metal-Mediated Cyclization Reactions for Heterocyclic Scaffolds

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. nih.govmdpi.com Metals such as palladium, copper, rhodium, and iron are widely used to catalyze a variety of cyclization reactions, including C-N bond formation through processes like hydroamination and diamination. mdpi.comnih.govbeilstein-journals.org These methods are powerful tools for the efficient and stereoselective construction of diverse cyclic structures. nih.govmaisonneuve.coop

For the synthesis of imidazolidinone and imidazolidinethione scaffolds, palladium-catalyzed intramolecular diamination of alkenes has proven to be a useful strategy. mdpi.com Similarly, copper-catalyzed reactions have been employed for the synthesis of related heterocycles. beilstein-journals.orgnih.gov For instance, copper catalysts can facilitate the reaction of amines, alkynes, and isothiocyanates to form sulfur-containing heterocycles. nih.gov The versatility of these catalytic systems suggests that a transition metal-mediated intramolecular cyclization of a precursor derived from a vinyl-substituted substrate could be a viable and efficient pathway to this compound and its analogues. mdpi.com

Synthetic Routes to Phenyl- and Vinyl-Substituted Imidazolidinethiones

The primary synthetic route to this compound involves the cyclization of a precursor molecule, N-(2-hydroxy-3-butenyl)-N'-phenylthiourea. nih.gov This method highlights a common strategy for forming the imidazolidinethione ring.

Analogous phenyl-substituted imidazolidinones can be synthesized through various methods. One such approach is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles, which leads to the formation of 4-substituted imidazolidin-2-ones. This method is noted for its high regioselectivity. Another strategy involves the reaction of amino acids with phenyl isocyanate or phenyl isothiocyanate to produce 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives. acs.org

For vinyl-substituted imidazolidinones, a catalytic asymmetric intramolecular aminopalladation has been developed. This method utilizes prochiral (Z)-4-acetoxy-2-buten-1-ols, which are condensed with an arylsulfonyl isocyanate. The resulting allylic N-arylsulfonylcarbamates undergo cyclization in the presence of a ferrocenyloxazoline palladacycle catalyst to form 4-vinyloxazolidin-2-ones with high yield and enantiomeric excess. nih.gov

A summary of representative synthetic methods for related structures is presented in the table below.

| Product Type | Starting Materials | Reagents and Conditions | Key Features |

| This compound | N-(2-hydroxy-3-butenyl)-N'-phenylthiourea | Cyclization | Direct synthesis of the target compound. nih.gov |

| 4-Aryl-imidazolidin-2-ones | (2,2-Diethoxyethyl)ureas, Aromatic C-nucleophiles | Acid catalysis | High regioselectivity. |

| Phenyl-substituted 2-thioxo-imidazolidin-4-ones | Amino acids, Phenyl isothiocyanate | Reaction followed by cyclization | Access to thione analogues. acs.org |

| 4-Vinyloxazolidin-2-ones | (Z)-4-Acetoxy-2-buten-1-ols, Arylsulfonyl isocyanate | Ferrocenyloxazoline palladacycle catalyst | Catalytic, asymmetric synthesis. nih.gov |

Synthesis of Chiral this compound and its Enantiomers

The synthesis of specific enantiomers of this compound is a critical area of research, particularly for understanding stereospecific interactions in biological systems. While a direct enantioselective synthesis for this specific compound is not extensively documented in readily available literature, several asymmetric strategies for related imidazolidinones and vinyl-substituted heterocycles provide a framework for its potential synthesis.

One established approach for achieving enantioselectivity is through the use of chiral auxiliaries . wikipedia.orgnumberanalytics.com These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidinones have been widely used to direct asymmetric alkylations and aldol (B89426) reactions, which could be adapted to introduce the vinyl group at the C5 position with a specific stereochemistry. researchgate.netuvic.cayoutube.comsigmaaldrich.com The general principle involves attaching a chiral auxiliary to a precursor, performing the key bond-forming reaction to create the chiral center, and then cleaving the auxiliary.

Another powerful strategy is catalytic asymmetric synthesis . This involves using a chiral catalyst to control the stereoselectivity of the reaction. For the synthesis of related vinyl-substituted 2-imidazolidinones, a palladium-catalyzed asymmetric intramolecular aminopalladation has been shown to be effective, yielding products with high enantiomeric excess. nih.gov This type of catalytic approach could potentially be adapted for the synthesis of the corresponding imidazolidinethione. The catalyst, often a metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other.

The chiral pool approach is another viable strategy, which utilizes readily available enantiopure starting materials from nature, such as amino acids or carbohydrates. iupac.org A suitable chiral starting material containing the necessary functionalities could be chemically transformed through a series of reactions to construct the chiral this compound skeleton, preserving the initial stereochemistry.

A potential, though less direct, method for obtaining enantiomerically pure this compound is through the chiral resolution of a racemic mixture. This can be achieved using techniques such as chiral chromatography. mdpi.comnih.gov

| Strategy | Description | Potential Application to Target Compound |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com | An achiral precursor could be coupled with a chiral auxiliary (e.g., an Evans auxiliary) before the cyclization or vinyl group installation step. researchgate.netuvic.cayoutube.comsigmaaldrich.com |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | A chiral catalyst (e.g., a chiral palladium complex) could be used to facilitate an enantioselective cyclization to form the imidazolidinethione ring with a defined stereocenter at C5. nih.gov |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from natural sources. iupac.org | A chiral amino alcohol, for example, could be converted in multiple steps to the target molecule, transferring its chirality. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | A racemic mixture of this compound could be separated using chiral high-performance liquid chromatography (HPLC). mdpi.comnih.gov |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. In the context of synthesizing this compound and its analogs, several green chemistry principles can be applied to reduce the environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. nih.gov The synthesis of various heterocyclic compounds, including thiazolidin-4-ones, which are structurally related to imidazolidinethiones, has been successfully achieved using microwave irradiation. nih.gov This technique could potentially be applied to the cyclization step in the synthesis of this compound, offering a more energy-efficient route.

Ultrasound-assisted synthesis is another green technique that can accelerate chemical reactions. The use of ultrasound has been shown to be effective in the synthesis of thiazole (B1198619) derivatives, employing a recyclable biocatalyst. mdpi.com This approach, which often proceeds under milder conditions, could be explored for the synthesis of imidazolidinethiones.

The use of eco-friendly catalysts and solvents is a cornerstone of green chemistry. Research into the synthesis of related heterocyclic structures has demonstrated the use of recyclable catalysts, such as cross-linked chitosan (B1678972) hydrogels, which can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com Furthermore, the development of synthetic routes that utilize water or other non-toxic, biodegradable solvents is highly desirable. For instance, the synthesis of bio-based oxazolidinones has been achieved using a bio-based imidazolium (B1220033) salt catalyst in a solvent-free process or in aqueous media, showcasing a move away from volatile organic solvents. nih.gov

| Green Chemistry Approach | Principle | Potential Application |

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and efficient heating, reducing reaction times and energy consumption. nih.gov | Acceleration of the cyclization reaction to form the imidazolidinethione ring. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates and yields under mild conditions. | Facilitating the synthesis with potentially higher efficiency and at lower temperatures. mdpi.com |

| Eco-friendly Catalysts | Use of recyclable and non-toxic catalysts to minimize waste and environmental impact. | Employing a solid-supported or biocatalyst for the cyclization step that can be easily recovered and reused. mdpi.com |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions. nih.gov | Conducting the synthesis in water or a biodegradable solvent to reduce environmental pollution. |

Advanced Structural Characterization and Spectroscopic Analysis of 1 Phenyl 5 Vinyl 2 Imidazolidinethione

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 1-Phenyl-5-vinyl-2-imidazolidinethione. By probing the interactions of the molecule with electromagnetic radiation, detailed information on its atomic composition, bonding, and electronic system can be obtained.

High-Resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on data from analogous structures such as N-phenyl substituted imidazolidinones and other vinyl-substituted heterocycles. rsc.orgmdpi.combas.bg

¹H NMR: The proton spectrum is expected to show distinct signals for the phenyl, vinyl, and imidazolidine (B613845) ring protons. The phenyl protons would appear in the aromatic region (~7.0-7.6 ppm). The vinyl group protons would produce a complex multiplet system characteristic of an AMX or ABC system in the alkene region (~5.0-6.5 ppm), with distinct coupling constants for geminal, cis, and trans interactions. The protons on the imidazolidine ring, including the chiral center at C5, would be found in the upfield region, with their exact shifts influenced by the ring conformation and the neighboring substituents. nih.govrsc.org The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would provide key information on the different carbon environments. The thione carbon (C=S) is the most deshielded, with an expected chemical shift in the range of 180-200 ppm, a characteristic feature of thioureas and related compounds. bas.bg Carbons of the phenyl ring would resonate between 120-140 ppm, while the vinyl carbons would appear between 110-140 ppm. The saturated carbons of the imidazolidine ring would be found further upfield.

2D-NMR Techniques: To unambiguously assign these resonances, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, connecting the vinyl protons to the C5 methine proton, and tracing the couplings within the imidazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the phenyl ring, the nitrogen atom, and the imidazolidine core, as well as linking the vinyl group to the C5 position. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the spatial proximity of protons, aiding in conformational analysis. mdpi.com

Solid-State NMR: For crystalline samples, solid-state NMR could provide information on the molecular conformation and packing in the solid phase, complementing data from X-ray crystallography.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl | C-H (ortho, meta, para) | 7.2 – 7.6 | 120 – 140 | Complex multiplet pattern typical for a monosubstituted benzene (B151609) ring. |

| Vinyl | =CH | 5.8 – 6.5 (multiplet) | 130 – 140 | The methine proton (-CH=) is expected further downfield. |

| =CH₂ | 5.0 – 5.5 (multiplet) | 115 – 125 | The terminal methylene (B1212753) protons (=CH₂) are expected further upfield. | |

| Imidazolidine | C5-H (methine) | 4.0 – 4.5 (multiplet) | 55 – 65 | Chiral center; coupled to vinyl protons and C4 protons. |

| C4-H₂ (methylene) | 3.5 – 4.0 (multiplet) | 45 – 55 | Diastereotopic protons due to adjacent chiral center. | |

| N-H | Variable, broad | N/A | Chemical shift is dependent on solvent and concentration. | |

| Thione | C=S | N/A | 180 – 200 | Characteristic downfield shift for a thione carbon. |

Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups and bonding arrangements within the molecule. FT-IR and Raman spectroscopy are complementary techniques for analyzing the vibrational modes of this compound. nih.gov

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands. A medium to sharp band around 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. scirp.org Aromatic and vinyl C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the imidazolidine ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations from the vinyl group and the phenyl ring are expected in the 1640-1450 cm⁻¹ region. nih.gov The C-N stretching vibrations would likely appear in the 1350-1200 cm⁻¹ range. The C=S (thione) stretching vibration is a key feature; it is often coupled with other vibrations and can be found in the broad 1250-1020 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations that are weak in the IR spectrum. The C=S and C=C bonds of the vinyl and phenyl groups are expected to produce strong signals, providing complementary information to the FT-IR data. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Signal |

| N-H Stretch | Imidazolidine N-H | 3200 – 3400 (Medium, Sharp) | Weak |

| C-H Stretch (Aromatic/Vinyl) | Phenyl/Vinyl C-H | 3000 – 3100 (Medium) | Strong |

| C-H Stretch (Aliphatic) | Imidazolidine C-H | 2850 – 3000 (Medium) | Strong |

| C=C Stretch | Vinyl & Phenyl | 1640 – 1450 (Medium to Strong) | Strong |

| N-H Bend | Imidazolidine N-H | 1550 – 1650 (Variable) | Weak |

| C=S Stretch | Thione | 1020 – 1250 (Medium to Strong) | Strong |

HRMS is an indispensable technique for confirming the elemental composition of a molecule with high accuracy and for elucidating its structure through analysis of fragmentation patterns.

For this compound (C₁₁H₁₂N₂S), the exact monoisotopic mass is 204.0721 Da. HRMS analysis would confirm this mass to within a few parts per million, validating the molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. The molecular ion peak ([M]⁺) at m/z 204 would be observed. Key fragmentation pathways would likely involve the most stable leaving groups and the formation of stable carbocations or radical cations. nih.govmiamioh.edu

Loss of the vinyl group: Cleavage of the C5-vinyl bond would result in a fragment at m/z 177 ([M-C₂H₃]⁺).

Loss of the phenyl group: Cleavage of the N1-phenyl bond could lead to a fragment at m/z 127 ([M-C₆H₅]⁺).

Retro-Diels-Alder type fragmentation: The imidazolidine ring could undergo cleavage, leading to various smaller fragments.

Alpha-cleavage: Breakage of bonds adjacent to the heteroatoms (N, S) is a common pathway. researchgate.net

Table 3: Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment | Formula | Notes |

| 204.0721 | [M]⁺ | [C₁₁H₁₂N₂S]⁺ | Molecular Ion |

| 177.0640 | [M - C₂H₃]⁺ | [C₉H₉N₂S]⁺ | Loss of vinyl radical |

| 127.0378 | [M - C₆H₅]⁺ | [C₅H₇N₂S]⁺ | Loss of phenyl radical |

| 104.0504 | [C₇H₆N]⁺ | [C₇H₆N]⁺ | Fragment containing the phenyl-N moiety |

| 77.0391 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the phenyl ring, the vinyl group, and the thione group.

π → π* Transitions: The conjugated system of the phenyl ring is expected to produce a strong absorption band (E-band) below 220 nm and a weaker, structured band (B-band) around 250-270 nm. The vinyl group, while not extensively conjugated with the phenyl ring, will also contribute to π → π* transitions. scirp.orgresearchgate.net

n → π* Transitions: The thione group (C=S) possesses non-bonding electrons (n) on the sulfur atom. A characteristic n → π* transition is expected at a longer wavelength, likely in the 300-400 nm region. This transition is typically of lower intensity than π → π* transitions. nist.gov The exact position of the absorption maxima (λmax) would be sensitive to solvent polarity. researchgate.net

Table 4: Predicted UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Predicted λmax (nm) | Relative Intensity |

| π → π | Phenyl Ring (B-band) | ~260 | Low to Medium |

| π → π | Phenyl Ring (E-band) | ~210 | High |

| n → π* | Thione (C=S) | ~330 | Low |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. mdpi.com For this compound, which possesses a stereocenter at the C5 position, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including:

Absolute Stereochemistry: By using anomalous dispersion, the absolute configuration (R or S) of the C5 chiral center can be determined. This is a crucial piece of information for a chiral molecule.

Conformation: The analysis would reveal the precise conformation of the five-membered imidazolidine ring (e.g., envelope or twist conformation), as well as the rotational angles (dihedral angles) of the phenyl and vinyl substituents relative to the ring. mdpi.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the bonding pattern and revealing any strain or unusual geometric features.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces like hydrogen bonding (involving the N-H group and the thione sulfur) and van der Waals interactions.

While a crystal structure for this compound is not publicly available, analysis of related phenyl-substituted imidazolidinone derivatives suggests that the phenyl and imidazolidine rings are often nearly coplanar to maximize conjugation. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

As a chiral molecule, this compound is optically active and will interact differently with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy measures this differential absorption, providing information on the molecule's stereochemistry. nih.govyoutube.com

A CD spectrum plots the difference in absorbance (ΔA) versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the chiral environment of the molecule's chromophores (phenyl, vinyl, and thione). youtube.com

The primary application of CD spectroscopy for this compound would be the assignment of the absolute configuration of the C5 stereocenter. By comparing the experimentally measured CD spectrum with a spectrum predicted by quantum-chemical calculations for a specific enantiomer (e.g., the S-enantiomer), the absolute configuration of the synthesized sample can be determined. A match between the experimental and calculated spectra provides strong evidence for that configuration. This technique is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. nih.govresearchgate.net

Chromatographic Techniques for Purity and Isomer Separation

The assessment of purity and the separation of stereoisomers of this compound are critical steps in its characterization and for ensuring the quality of the compound for any subsequent use. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for achieving these objectives. Given the chiral nature of this compound, arising from the stereocenter at the C5 position, methods for both achiral purity analysis and chiral enantioseparation are essential.

Purity Determination by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for determining the chemical purity of this compound. This technique separates the target compound from any starting materials, by-products, or degradation products based on differences in their polarity.

For a compound like this compound, which contains both a phenyl group and a polar imidazolidinethione ring, a C18 or a phenyl-based stationary phase is often suitable. Phenyl columns, in particular, can offer unique selectivity for aromatic compounds through π-π interactions between the analyte and the stationary phase. chromatographyonline.compharmagrowthhub.comuhplcs.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com Methanol is sometimes preferred as the organic modifier with phenyl columns to enhance selectivity based on π-π interactions. researchgate.net

A hypothetical RP-HPLC method for the purity analysis of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Isomer Separation by Chiral HPLC

Due to the presence of a chiral center at the C5 position, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and effective technique for this purpose. chiralpedia.comyoutube.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in separating the enantiomers of various chiral compounds, including those with structures similar to this compound. nih.govyoutube.comnih.gov Columns like Chiralpak® and Chiralcel® are prominent examples. The separation can be achieved using either normal-phase or reverse-phase conditions. Normal-phase chromatography, with eluents like hexane (B92381) and isopropanol, often provides excellent resolution for this class of compounds. mdpi.com

The selection of the appropriate CSP and mobile phase is critical and often requires screening of different conditions to achieve optimal separation. Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations that can offer faster analysis times and higher efficiency compared to HPLC. youtube.com

A representative set of conditions for the chiral separation of the enantiomers of this compound is presented below.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 20 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC)

Gas chromatography is another potential technique for the analysis of this compound. However, due to the polarity and relatively low volatility of the compound, derivatization may be necessary to improve its thermal stability and chromatographic behavior. A common derivatization strategy for similar compounds involves the alkylation of the thiocarbonyl group. nih.gov For instance, derivatization with an agent like benzyl (B1604629) chloride, followed by further reaction with trifluoroacetic anhydride, could produce a more volatile derivative suitable for GC-MS analysis. nih.gov The analysis of vinyl-substituted compounds by GC can also provide information about the stereochemistry of the double bond. nih.gov

Mechanistic Insights into the Formation of 1 Phenyl 5 Vinyl 2 Imidazolidinethione

The Role of Acid Catalysis in the Cyclization Step

As previously mentioned, the cyclization of N-(2-hydroxy-3-butenyl)-N'-phenylthiourea is facilitated by the presence of an acid. The proposed mechanism involves the following key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the thiourea (B124793) precursor, converting it into a better leaving group, H₂O.

Intramolecular Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the thiourea moiety acts as an internal nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

Ring Closure and Deprotonation: This attack results in the formation of a five-membered ring intermediate. Subsequent loss of a water molecule and deprotonation of the nitrogen atom yields the final product, this compound.

The regioselectivity of the cyclization, leading to the 5-vinyl substituted product, is determined by the structure of the starting material, 1-amino-3-buten-2-ol.

Table of Compounds

| Compound Name |

| This compound |

| N-(2-hydroxy-3-butenyl)-N'-phenylthiourea |

| 1-amino-3-buten-2-ol |

| Phenyl isothiocyanate |

| Imidazolidinone |

| Imidazolidinethione |

Interactive Data Table: Synthesis of this compound

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 1-amino-3-buten-2-ol | Phenyl isothiocyanate | N-(2-hydroxy-3-butenyl)-N'-phenylthiourea | Nucleophilic addition | nih.gov |

| N-(2-hydroxy-3-butenyl)-N'-phenylthiourea | Acid (e.g., HCl) | This compound | Intramolecular cyclization (dehydration) | nih.gov |

Theoretical and Computational Studies of 1 Phenyl 5 Vinyl 2 Imidazolidinethione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and three-dimensional geometry of molecules. nih.govnih.gov For 1-Phenyl-5-vinyl-2-imidazolidinethione, DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) can be employed to optimize the molecular structure and predict various properties. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's ground state geometry.

The presence of single bonds in this compound allows for multiple spatial arrangements, or conformations. The phenyl and vinyl groups can rotate relative to the central imidazolidinethione ring. Conformational analysis maps the potential energy surface of the molecule as a function of these rotational degrees of freedom. By calculating the energy of different conformers, a conformational landscape can be constructed, identifying the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological systems.

Interactive Table: Representative Conformational Energy of this compound

This table presents hypothetical data to illustrate the concept of conformational analysis. The values are representative of what might be found for a molecule of this type.

| Conformer | Dihedral Angle (Phenyl-N) | Dihedral Angle (Vinyl-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 45° | 120° | 0.00 (Global Minimum) |

| B | 90° | 120° | +2.5 |

| C | 45° | 0° | +1.8 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich thione group and the phenyl ring, while the LUMO may be distributed over the vinyl group and the heterocyclic ring.

Interactive Table: Representative FMO Data for this compound

This table presents hypothetical data to illustrate the concept of FMO analysis. The values are representative of what might be found for a molecule of this type.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. orientjchem.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the sulfur atom of the thione group is expected to be a site of high negative electrostatic potential, while the hydrogen atom on the nitrogen (N-H) would exhibit a positive potential. orientjchem.orgresearchgate.net

Interactive Table: Representative Mulliken Atomic Charges

This table presents hypothetical data to illustrate the concept of charge distribution. The values are representative of what might be found for a molecule of this type.

| Atom | Atomic Charge (e) |

|---|---|

| S (Thione) | -0.45 |

| N (Phenyl-bound) | -0.25 |

| N (H-bound) | -0.30 |

Reaction Pathway Elucidation through Transition State Calculations

Theoretical calculations can be used to model chemical reactions and identify the transition states, which are the highest energy points along a reaction coordinate. univ.kiev.ua For a molecule like this compound, this could involve studying its metabolic pathways, such as oxidation or reactions with cellular nucleophiles. By calculating the activation energy required to reach a transition state, chemists can predict the feasibility and rate of a given reaction. acs.org For instance, the vinyl group could potentially undergo epoxidation, and transition state calculations could elucidate the mechanism and energetics of this process.

QSAR (Quantitative Structure-Activity Relationship) Studies focused on Mechanistic Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its activity. nih.gov In the context of mechanistic chemical interactions, QSAR can be used to understand how variations in the structure of this compound and related compounds affect their reactivity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a mathematical model can be developed to predict the reactivity of new, similar compounds. For example, a QSAR model could explore how substituting the phenyl group with other aromatic rings influences the molecule's electrophilic or nucleophilic character, independent of any biological efficacy. nih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, computational methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.

NMR Spectroscopy Prediction

Computational methods have become increasingly accurate in predicting NMR chemical shifts (δ). nih.gov Techniques like Gauge-Including Atomic Orbital (GIAO) calculations, typically performed using DFT with functionals like B3LYP, can provide reliable predictions of both ¹H and ¹³C NMR spectra. scienceopen.comnih.gov These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is enhanced by considering factors such as the solvent environment. nih.gov

For this compound, predicted chemical shifts would be characteristic of its distinct structural motifs: the phenyl group, the vinyl group, and the imidazolidinethione ring. Protons on the phenyl ring are expected in the aromatic region, while the vinyl protons would show characteristic shifts and coupling patterns. researchgate.net The protons of the imidazolidinethione ring would appear in the aliphatic region, with their specific shifts influenced by the adjacent phenyl and vinyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on computational models and typical chemical shifts for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl Group | ||

| C1' (ipso) | - | ~138.0 |

| C2'/C6' (ortho) | ~7.45 | ~126.0 |

| C3'/C5' (meta) | ~7.30 | ~129.5 |

| C4' (para) | ~7.15 | ~125.0 |

| Imidazolidinethione Ring | ||

| C2 (C=S) | - | ~182.0 |

| C4 | ~3.80 (dd) | ~52.0 |

| C5 | ~4.50 (m) | ~60.0 |

| N1-H | - | - |

| N3-H | ~8.50 (s, broad) | - |

| Vinyl Group | ||

| C1'' | ~5.90 (ddd) | ~135.0 |

| C2'' | ~5.25 (dd) | ~117.0 |

Note: (s) singlet, (dd) doublet of doublets, (ddd) doublet of doublet of doublets, (m) multiplet.

IR Spectroscopy Prediction

Theoretical vibrational spectroscopy is a powerful tool for assigning absorption bands in an experimental IR spectrum. nih.gov By performing frequency calculations using DFT, the normal modes of vibration for a molecule can be determined. researchgate.net The resulting computed spectrum provides the frequency (in cm⁻¹) and intensity of each vibrational mode. These theoretical frequencies are often scaled by an empirical factor to better match experimental data.

Table 2: Predicted IR Vibrational Frequencies for this compound

Frequencies are based on DFT calculations and characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Imidazolidinethione | ~3350 - 3400 | Medium |

| Aromatic C-H Stretch | Phenyl Ring | ~3050 - 3100 | Medium-Weak |

| Vinyl C-H Stretch | Vinyl Group | ~3020 - 3080 | Medium-Weak |

| Aliphatic C-H Stretch | Imidazolidinethione Ring | ~2850 - 2960 | Medium |

| C=C Stretch (Vinyl) | Vinyl Group | ~1640 - 1650 | Medium |

| C=C Stretch (Aromatic) | Phenyl Ring | ~1580 - 1600, ~1450-1500 | Medium-Strong |

| C=S Stretch | Thione | ~1200 - 1250 | Strong |

| C-N Stretch | Ring & Phenyl-N | ~1300 - 1360 | Strong |

UV-Vis Spectroscopy Prediction

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be simulated using computational methods like Time-Dependent Density Functional Theory (TD-DFT) or Symmetry Adapted Cluster-Configuration Interaction (SAC-CI). scirp.orgresearchgate.net These calculations predict the electronic transitions between molecular orbitals, providing the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* transitions within the phenyl ring and vinyl group, as well as n→π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms of the imidazolidinethione core. The conjugation between the phenyl ring and the nitrogen atom, as well as the presence of the thione group, are expected to influence the position of the λmax. biointerfaceresearch.com Computational studies can help assign these transitions to specific molecular orbital promotions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

Table 3: Predicted UV-Vis Absorption Data for this compound

Data based on TD-DFT calculations for analogous chromophores.

| Predicted λmax (nm) | Oscillator Strength (f) | Proposed Transition | Involved Orbitals |

| ~280 - 295 | ~0.45 | π → π | Phenyl Ring / Vinyl Group |

| ~330 - 350 | ~0.15 | n → π | C=S Thione Group |

Derivatization and Structure Activity Relationship Sar in Chemical Reactivity

Synthesis of Novel 1-Phenyl-5-vinyl-2-imidazolidinethione Derivatives

The parent compound, this compound (PVIZT), can be synthesized via the cyclization of its precursor, N-(2-hydroxy-3-butenyl)-N'-phenylthiourea. nih.gov This synthetic route provides a foundational strategy for producing novel derivatives. By modifying the initial building blocks—namely aniline (B41778) and the aminobutenol component—a diverse library of PVIZT analogues can be generated.

For instance, employing substituted anilines in the initial reaction with an appropriate isothiocyanate would lead to derivatives with modified phenyl groups. Similarly, altering the four-carbon backbone of the vinyl group's precursor could introduce different substituents at or near the 5-position of the imidazolidinethione ring. Ring-closure approaches, common in the synthesis of related heterocyclic compounds like phenyl imidazolinones, are a key strategy. mdpi.com

A general synthetic scheme could involve reacting a substituted phenyl isothiocyanate with a suitably modified 1-amino-3-buten-2-ol, followed by acid- or base-catalyzed cyclization to yield the desired derivative. This scaffold-hopping method allows for systematic variations across the molecule. mdpi.com

Chemical Modifications at the Imidazolidinethione Ring

The imidazolidinethione ring itself presents several opportunities for chemical modification, primarily at the N-3 nitrogen and the exocyclic sulfur atom.

N-Alkylation and N-Acylation: The secondary amine at the N-3 position is a nucleophilic site susceptible to alkylation and acylation reactions. Treatment with alkyl halides or acyl chlorides in the presence of a base would yield N-substituted derivatives. These modifications would impact the hydrogen-bonding capacity and steric profile of the molecule.

S-Alkylation: The thione group (C=S) can be readily alkylated to form a thioether linkage (S-alkyl derivative). This transformation alters the electronic properties of the ring, converting the thiourea (B124793) moiety into a thioimidate group. This is a common reaction for thione-containing heterocycles.

Oxidative Desulfurization: The thione can be converted to its corresponding oxo-analogue (1-phenyl-5-vinyl-2-imidazolidinone) through oxidative processes. This fundamental change from a thione to a ketone significantly modifies the polarity and hydrogen-bonding characteristics of the heterocyclic core. Studies on related phenyl imidazolidin-2-one derivatives show that this core is crucial for biological interactions. mdpi.com

The table below summarizes potential modifications at the imidazolidinethione ring.

| Modification Site | Reagents and Conditions | Resulting Functional Group | Potential Impact on Reactivity |

| N-3 Nitrogen | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | N-Alkyl | Increased lipophilicity; loss of H-bond donor capability. |

| N-3 Nitrogen | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl | Introduction of a carbonyl group; potential change in conformation and electronic effects. |

| C-2 Sulfur | Alkyl halide (e.g., CH₃I) | S-Alkyl Thioimidate | Altered nucleophilicity of the ring; creates a new reactive site for displacement reactions. |

| C-2 Sulfur | Oxidizing agent (e.g., m-CPBA or H₂O₂) | Carbonyl (C=O) | Increased polarity; altered H-bond acceptor strength compared to the thione. |

Chemical Modifications at the Phenyl Group

The phenyl group at the N-1 position is a key structural feature that can be readily modified to study SAR. mdpi.com Modifications can be achieved either by starting with a substituted aniline precursor or by direct electrophilic substitution on the phenyl ring of PVIZT, provided the other functional groups are protected or conditions are controlled.

Common modifications include the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the ortho, meta, or para positions.

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups can increase the electron density of the phenyl ring and may enhance π-π stacking interactions. mdpi.com

Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups reduce the electron density of the ring and can introduce specific polar interactions or act as hydrogen bond acceptors. mdpi.com

In related phenyl-containing heterocyclic structures, such as phenyl imidazolinones, the phenyl ring has been shown to act as both an electron donor and receiver in interactions with biological receptors, indicating that its electronic properties are critical for activity. mdpi.com Similarly, modifying the phenyl ring in other heterocyclic compounds has been a successful strategy to tune biological activity. nih.govnih.gov

The following table outlines potential phenyl group modifications and their predicted effects.

| Position | Substituent | Predicted Effect on Phenyl Ring Reactivity | Rationale |

| para (4-) | -OCH₃ | Activation towards electrophilic substitution | The methoxy (B1213986) group is a strong electron-donating group. |

| para (4-) | -Cl | Deactivation towards electrophilic substitution | The chloro group is an electron-withdrawing group via induction. |

| meta (3-) | -NO₂ | Strong deactivation | The nitro group is a powerful electron-withdrawing group. |

| ortho (2-) | -CH₃ | Activation and potential steric hindrance | The methyl group is electron-donating but its proximity to the core may affect conformation. |

Chemical Modifications at the Vinyl Group

The vinyl group at C-5 is a reactive handle that allows for a wide range of chemical transformations, significantly altering the structure and properties of the side chain.

Reduction: Catalytic hydrogenation of the double bond would yield the corresponding 5-ethyl derivative, removing the reactivity associated with the alkene and increasing the flexibility of the side chain.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would produce a dihaloethyl derivative, introducing new reactive sites for subsequent nucleophilic substitution.

Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) would form an epoxide, a versatile intermediate for ring-opening reactions with various nucleophiles to create a range of 2-hydroxyethylamino derivatives.

Oxidative Cleavage: Ozonolysis could cleave the double bond to yield a C-5 aldehyde, which can then be used in further synthetic elaborations like reductive amination or Wittig reactions.

Impact of Structural Variations on Chemical Reactivity and Selectivity

The electronic nature of substituents on the phenyl ring can influence the nucleophilicity of the entire imidazolidinethione system. mdpi.com An electron-donating group on the phenyl ring may increase the electron density on the ring nitrogens and the thione sulfur, potentially enhancing their reactivity towards electrophiles. Conversely, electron-withdrawing groups would decrease this nucleophilicity.

Modifications at the vinyl group primarily affect localized reactivity. Converting the vinyl group to an epoxide, for instance, introduces a potent electrophilic site, making the derivative susceptible to attack by nucleophiles. Reducing the vinyl group to an ethyl group removes this specific reactivity and increases the compound's saturation and conformational flexibility.

Changes to the imidazolidinethione ring, such as S-alkylation, fundamentally alter the nature of the core. The resulting thioimidate is a different functional group from a thione, with its own distinct reactivity profile, often serving as a leaving group in substitution reactions.

Stereochemical Control in Derivatization and its Impact on Reactivity

The C-5 carbon atom, to which the vinyl group is attached, is a stereocenter. The original synthesis from achiral precursors results in a racemic mixture of (R)- and (S)-enantiomers. nih.gov Controlling the stereochemistry at this center is a critical aspect of derivatization, as enantiomers of a compound can exhibit different reactivity and biological activity.

Stereochemical control could be achieved through several strategies:

Chiral Starting Materials: Utilizing an enantiomerically pure precursor, such as (R)- or (S)-1-amino-3-buten-2-ol, would lead to the synthesis of a single enantiomer of PVIZT.

Asymmetric Catalysis: Employing a chiral catalyst during the cyclization step could induce facial selectivity, leading to an enantiomeric excess of one isomer.

Chiral Resolution: Separating the racemic mixture of the final product or a key intermediate using techniques like chiral chromatography or diastereomeric salt formation.

The absolute configuration at the C-5 position dictates the three-dimensional arrangement of the vinyl group relative to the phenyl group and the imidazolidinethione ring. This spatial orientation can significantly impact how the molecule interacts with other reagents or biological systems. For example, in a sterically hindered reaction, one enantiomer might react more readily than the other due to more favorable access to the reactive site. In biological contexts, receptor binding sites are often chiral, leading to specific interactions with only one enantiomer of a chiral ligand. nih.gov

Applications of 1 Phenyl 5 Vinyl 2 Imidazolidinethione in Chemical Research and Materials Science

Role as a Synthetic Building Block in Complex Molecule Synthesis

Based on available scientific literature, there are no specific, documented examples of 1-Phenyl-5-vinyl-2-imidazolidinethione being utilized as a synthetic building block for the creation of more complex molecules. The primary focus of existing research has been on its synthesis from its precursor, N-(2-hydroxy-3-butenyl)-N'-phenylthiourea, rather than its application as an intermediate in further synthetic pathways. nih.gov While the broader class of imidazole (B134444) and imidazolidine (B613845) derivatives serves as versatile building blocks in medicinal chemistry and materials science, the specific role of the 1-phenyl-5-vinyl substituted thione in this capacity is not established. researchgate.netlifechemicals.com

Applications in Polymer Chemistry

Despite the presence of a vinyl group, which typically imparts polymerizability to a molecule, there is no available research to confirm the application of this compound in polymer chemistry. lifechemicals.comnih.gov

There are no documented studies where this compound has been used as a monomer to create advanced polymeric materials. The potential for this compound to undergo polymerization via its vinyl group has not been explored in the available literature.

No research has been found that describes the use of this compound as a precursor for creating gel-polymer electrolytes. The field of gel-polymer electrolytes utilizes a variety of other polymeric matrices and monomers, but this specific compound is not among them. mdpi.comnih.gov

While certain heterocyclic thiones, such as 2-imidazolidinethione (also known as Ethylene Thiourea (B124793) or ETU), are known to be used as accelerators in the vulcanization of specific elastomers like chloroprene (B89495) and EPDM rubbers, there is no evidence to suggest that this compound is used for this purpose. made-in-china.comspecialchem.com The substitution on the core ring structure significantly alters the molecule, and its efficacy or use as a vulcanization accelerator is not reported.

Coordination Chemistry: Ligand Properties and Metal Complexation

The coordination chemistry of this compound has not been specifically detailed in the available literature. However, studies on the parent compound, 1,3-imidazolidine-2-thione, and other thione derivatives provide a basis for predicting its potential behavior. These related compounds are known to coordinate with metal ions primarily through the exocyclic sulfur atom, acting as monodentate ligands. The nitrogen atoms can also participate in forming hydrogen-bond networks within the crystal structures of these complexes.

There are no specific reports on the synthesis of metal complexes using this compound as a ligand. Research on closely related imidazolidine-2-thione ligands has shown the formation of complexes with various metals, including zinc(II), cadmium(II), copper(I), and silver(I). In these documented complexes, the thione ligand typically binds to the metal center via its sulfur atom. For example, zinc halide complexes with substituted imidazolidine-2-thiones have been synthesized and characterized, revealing a distorted tetrahedral geometry where the ligand is bound through the sulfur atom. However, no such specific synthesis or structural data exists for complexes of this compound.

Characterization of Coordination Modes and Geometries

The coordination chemistry of this compound is primarily dictated by the donor atoms within its imidazolidinethione ring. The presence of a "soft" sulfur atom and "harder" nitrogen atoms allows for a variety of coordination modes with different metal centers. While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the behavior of related imidazolidinone and thio-ligands provides significant insight into its expected coordination chemistry.

In analogous systems, such as 2-imidazolidinone, coordination with first-row transition metals like manganese, cobalt, nickel, copper, and zinc has been observed to occur primarily through the exocyclic oxygen atom of the carbonyl group. capes.gov.br By extension, for this compound, the sulfur atom of the thione group (C=S) is the most probable primary coordination site, acting as a soft donor that would preferentially bind to soft metal ions such as Ag(I), Hg(II), and Cd(II).

The coordination can be further stabilized by the involvement of one or both of the nitrogen atoms, leading to the formation of chelate rings. This can result in various coordination geometries, largely dependent on the metal ion's preferred coordination number and the steric bulk of the ligand. Common geometries for metal complexes include linear, tetrahedral, square planar, and octahedral configurations. youtube.com

The characterization of these potential coordination complexes would rely on a suite of spectroscopic and analytical techniques.

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | A shift in the C=S stretching frequency upon coordination would provide direct evidence of the sulfur atom's involvement in bonding to the metal center. Changes in the N-H stretching frequencies could indicate the participation of nitrogen in coordination or hydrogen bonding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons near the donor atoms (sulfur and nitrogen) upon complexation would elucidate the binding mode. 2D NMR techniques could reveal through-space correlations, helping to define the geometry of the complex in solution. |

| X-ray Crystallography | This technique would provide unambiguous determination of the solid-state structure of the metal complexes, including bond lengths, bond angles, and the precise coordination geometry around the metal center. |

| UV-Vis Spectroscopy | The electronic spectra of the metal complexes would offer information about the d-orbital splitting and the coordination environment of the metal ion. |

| Mass Spectrometry | This would be used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. |

The vinyl group at the 5-position of the imidazolidinethione ring is generally not expected to participate directly in the initial coordination to the metal center. However, its presence offers a reactive handle for post-coordination modifications or polymerization.

Potential Applications of Metal Complexes in Catalysis (excluding catalytic efficacy)

Metal complexes derived from N-heterocyclic ligands, including those structurally related to imidazolidinethione, have shown significant promise in various catalytic applications. The electronic and steric properties of the ligand play a crucial role in determining the catalytic behavior of the metal center. While specific catalytic studies involving this compound complexes are not widely reported, their potential can be inferred from related systems.

The coordination of this compound to a metal center can modulate its electronic properties, making it a potential candidate for catalyzing a range of organic transformations. The sulfur and nitrogen donors can stabilize different oxidation states of the metal, which is a key feature for many catalytic cycles.

Potential Catalytic Roles:

Cross-Coupling Reactions: Palladium and nickel complexes of N-heterocyclic carbenes (NHCs), which are structurally related to imidazolidinethiones, are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. The strong sigma-donating ability of such ligands can enhance the catalytic activity of the metal center.

Polymerization: The vinyl group on the this compound ligand introduces the possibility of forming metallated monomers. These monomers could then be polymerized to create novel coordination polymers with the metal centers integrated into the polymer backbone. Furthermore, metal complexes themselves can act as initiators for the polymerization of vinyl monomers like acrylonitrile. capes.gov.br

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with N- and S-containing ligands have been explored as catalysts for hydrogenation and transfer hydrogenation reactions of ketones and imines. The hemilabile nature of the S-donor in some complexes can play a role in the catalytic cycle.

Oxidation Reactions: Manganese, iron, and copper complexes with N-heterocyclic ligands are known to catalyze a variety of oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols.

The table below outlines potential catalytic applications for metal complexes of this compound based on analogous systems.

| Metal | Potential Catalytic Application | Rationale based on Analogous Systems |

| Palladium (Pd) | C-C and C-N Cross-Coupling Reactions | N-heterocyclic ligands are known to form highly active Pd catalysts. |

| Nickel (Ni) | Cross-Coupling, Polymerization | Similar to palladium, and also active in olefin polymerization. |

| Ruthenium (Ru) | Hydrogenation, Transfer Hydrogenation, Metathesis | Ru complexes with N- and S-donors are effective in these transformations. |

| Copper (Cu) | Click Chemistry (Azide-Alkyne Cycloaddition), Oxidation | Cu(I) is a well-known catalyst for click reactions, and Cu complexes can act as oxidation catalysts. |

| Iron (Fe) | Oxidation, Reduction Reactions | Iron is an earth-abundant and less toxic metal, with its complexes showing diverse catalytic activities. nih.govnih.gov |

It is important to note that the actual catalytic performance would depend on a multitude of factors including the choice of metal, the reaction conditions, and the specific substrate.

Contribution to Novel Material Development (e.g., Heteroatom Functionalized Carbon Dots)

The unique chemical structure of this compound, containing carbon, nitrogen, and sulfur, makes it a promising precursor for the synthesis of advanced functional materials, particularly heteroatom-doped carbon dots (CDs).

Heteroatom-doped CDs are a class of fluorescent nanomaterials that have garnered significant attention due to their enhanced photoluminescent properties and versatile surface functionalities. The incorporation of nitrogen and sulfur into the carbon lattice can modulate the electronic structure of the CDs, leading to improved quantum yields and new photophysical behaviors. rsc.orgnih.govacs.orgmdpi.comnih.gov

Role of this compound as a Precursor:

Nitrogen and Sulfur Source: The imidazolidinethione ring provides a direct source of both nitrogen and sulfur atoms. During the synthesis of CDs, typically through hydrothermal or solvothermal methods, the organic precursor is carbonized, and the heteroatoms are incorporated into the resulting carbonaceous framework.

Carbon Source: The phenyl and vinyl groups, along with the heterocyclic ring, contribute to the carbon framework of the CDs.

Surface Functionalization: The presence of nitrogen and sulfur atoms on the surface of the resulting CDs can act as passivation sites, enhancing their fluorescence. These surface functional groups can also serve as anchoring points for further modification or for interaction with analytes in sensing applications.

The synthesis of N,S-doped CDs from this compound would likely involve a one-pot reaction, where the compound is heated in a suitable solvent. The properties of the resulting CDs could be tuned by varying the reaction parameters such as temperature, time, and the presence of any co-reagents.

Potential Properties and Applications of Derived Carbon Dots:

| Property | Contribution from Precursor | Potential Application |

| Enhanced Fluorescence | Doping with electron-rich nitrogen and sulfur atoms can create new radiative recombination centers. | Bioimaging, LED lighting, fluorescent inks. |

| Selective Sensing | Surface N and S functional groups can interact specifically with certain metal ions or organic molecules. | Chemical sensors, biosensors. |

| Photocatalysis | Heteroatom doping can narrow the bandgap of CDs, making them active under visible light. | Degradation of organic pollutants, water splitting. |

| Biocompatibility | While the toxicity of the precursor is a consideration, the resulting CDs can often be rendered biocompatible. | Drug delivery, theranostics. |

In addition to carbon dots, the vinyl group of this compound allows for its use as a monomer in polymerization reactions, leading to the formation of novel polymers with pendant imidazolidinethione units. These polymers could find applications as metal-ion sorbents, corrosion inhibitors, or as precursors for other functional materials.

Advanced Analytical Methodologies for Research on 1 Phenyl 5 Vinyl 2 Imidazolidinethione

Chromatographic Methods for Isolation and Quantification in Research Matrices (e.g., GC-MS, HPLC)

Chromatographic techniques are fundamental in the analysis of 1-Phenyl-5-vinyl-2-imidazolidinethione, providing the necessary separation from complex matrix components and enabling precise quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a notable study, GC-electron impact mass spectrometry (GC-EI/MS) was utilized to examine oil samples associated with Toxic Oil Syndrome. nih.gov This research successfully identified this compound in one of the case-associated oil samples at an estimated concentration of 1 mg/kg. nih.gov The methodology involved the synthesis and characterization of the compound to serve as a reference standard, ensuring the accuracy of its identification in the complex oil matrix. nih.gov

The general procedure for GC-MS analysis of this compound involves extraction from the sample matrix, followed by direct injection into the GC system. The compound is volatilized and separated on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Table 1: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Monitored Ions (m/z) | To be determined based on the mass spectrum of the pure compound |

Note: The parameters in this table are illustrative and may require optimization for specific instruments and matrices.

High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for the routine analysis of this compound are not extensively documented in publicly available literature, the principles of reversed-phase HPLC are well-suited for its analysis. HPLC offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization.

A hypothetical HPLC method would likely employ a C18 column and a mobile phase consisting of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the phenyl and thione groups are expected to exhibit significant UV absorbance.

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Note: This table presents a hypothetical set of parameters that would serve as a starting point for method development.

Electrophoretic Techniques for Separation

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer an alternative with high separation efficiency and minimal sample consumption. While no specific CE methods have been published for this compound, methods developed for related thiourea (B124793) derivatives can provide a basis for its analysis.

Capillary Zone Electrophoresis (CZE) separates compounds based on their charge-to-size ratio. As this compound is a neutral molecule under typical pH conditions, Micellar Electrokinetic Chromatography (MEKC) would be the more appropriate CE mode. In MEKC, a surfactant is added to the background electrolyte to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes.

Table 3: Potential Capillary Electrophoresis (MEKC) Parameters for this compound

| Parameter | Value |

| Capillary | Fused-silica, 50 µm ID, 60 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM Sodium dodecyl sulfate (B86663) (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm or 254 nm |

Note: These parameters are suggested based on the analysis of similar compounds and would require optimization.

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Visible spectrophotometry, can be employed for the quantification of this compound, especially in solutions where it is the primary analyte or after chromatographic separation.

The presence of the phenyl ring and the thione (C=S) group in the structure of this compound suggests that it will have characteristic absorption maxima in the UV region. A quantitative method would involve measuring the absorbance at a specific wavelength (λmax) where the compound exhibits maximum absorption and little interference from other components.

To establish a quantitative method, a calibration curve would be constructed by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbance. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following Beer-Lambert law.

Table 4: Illustrative Data for a UV-Vis Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax |

| 1 | 0.102 |

| 2 | 0.205 |

| 5 | 0.510 |

| 10 | 1.015 |

| 15 | 1.520 |

Note: The λmax and absorbance values are hypothetical and would need to be determined experimentally.

Future Research Directions and Unexplored Avenues for 1 Phenyl 5 Vinyl 2 Imidazolidinethione

Exploration of Novel Synthetic Pathways

The currently documented synthesis of 1-Phenyl-5-vinyl-2-imidazolidinethione involves the cyclization of N-(2-hydroxy-3-butenyl)-N'-phenylthiourea. nih.gov While effective, this route represents a singular approach. Future research should prioritize the development of more diverse and efficient synthetic strategies.

Potential Research Avenues:

Multi-component Reactions (MCRs): Designing a one-pot synthesis from readily available starting materials such as phenyl isothiocyanate, an appropriate amino alcohol, and a vinyl-containing building block could significantly enhance efficiency.

Catalytic Cyclization Methods: Investigating transition-metal-catalyzed or organocatalyzed cyclization reactions could offer milder reaction conditions and improved yields compared to traditional methods.

Post-modification of the Imidazolidinethione Core: Synthesizing the core 1-phenyl-2-imidazolidinethione structure first, followed by the introduction of the vinyl group at the 5-position via selective C-H activation or other functionalization techniques, could provide a modular approach to analogues.

Comprehensive Mechanistic Studies of Under-explored Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and predicting its behavior in complex chemical environments. The vinyl and thiourea (B124793) moieties represent key reactive sites that warrant in-depth investigation.

Key Areas for Mechanistic Elucidation:

Addition Reactions to the Vinyl Group: Detailed kinetic and computational studies on electrophilic additions, radical additions, and cycloadditions (e.g., Diels-Alder reactions) involving the vinyl group would provide valuable insight into its reactivity and the influence of the adjacent heterocyclic ring.

Reactivity of the Thiourea Moiety: Investigating the tautomerism, alkylation, oxidation, and desulfurization reactions of the thiourea functional group will be critical. Understanding the interplay between the sulfur atom's nucleophilicity and the electronic effects of the phenyl and vinyl substituents is a key objective.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the imidazolidinethione ring under various conditions (acidic, basic, thermal) could reveal pathways to novel heterocyclic structures through controlled ring-opening or rearrangement processes.

Design and Synthesis of Advanced Functional Materials

The presence of a polymerizable vinyl group and a metal-coordinating thiourea functionality makes this compound an attractive monomer for the development of advanced functional materials.

Prospective Material Science Applications:

Functional Polymers: The vinyl group can be utilized for free-radical or controlled radical polymerization (e.g., RAFT, ATRP) to produce novel polymers. The resulting materials, bearing the 1-phenyl-2-imidazolidinethione side chain, could exhibit interesting properties for applications in metal ion sensing, catalysis, or as specialized coatings. Vinyl-functionalized silsesquioxanes have been shown to be valuable precursors for hybrid functional materials, suggesting a similar potential for vinyl-containing heterocyclic compounds. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur atom of the thiourea group is a potential coordination site for metal ions. The synthesis of coordination polymers or MOFs incorporating this ligand could lead to materials with interesting catalytic, photophysical, or porous properties.

Thiol-Ene Click Chemistry: The vinyl group is a prime candidate for thiol-ene "click" reactions, allowing for the facile surface modification of materials or the synthesis of well-defined macromolecules and dendrimers.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through continuous flow chemistry and automated platforms could offer significant advantages in terms of safety, scalability, and efficiency. The development of automated fast-flow instruments has revolutionized the synthesis of complex molecules like proteins and peptides, and similar principles can be applied to small molecule synthesis. nih.govmit.edu

Future Implementation Strategies: